1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea

Descripción

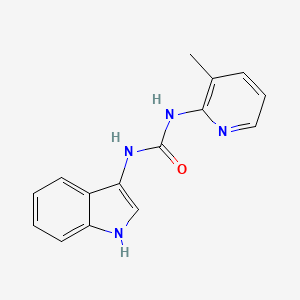

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10-5-4-8-16-14(10)19-15(20)18-13-9-17-12-7-3-2-6-11(12)13/h2-9,17H,1H3,(H2,16,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSVOEUCOYTNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methyl-2-aminopyridine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The resulting intermediate is then treated with an isocyanate derivative to form the desired urea compound.

Industrial Production Methods

While specific industrial production methods for 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the active sites of proteins, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- The 3-methylpyridin-2-yl group enhances kinase inhibition (e.g., GSK-3) compared to phenyl or pyridin-3-yl substituents .

- Direct urea linkage (vs. ethyl spacers) improves binding rigidity but may reduce metabolic stability.

Therapeutic Potential: Urea-indole hybrids are promising scaffolds for kinase inhibitors and antimicrobial agents, warranting further exploration of the target compound’s activity.

Knowledge Gaps: Limited data exists on the target compound’s solubility, toxicity, and in vivo efficacy. Comparative studies with analogs like and are needed.

Actividad Biológica

1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines an indole moiety with a pyridine derivative, which is characteristic of many biologically active compounds. Its unique structure may facilitate interactions with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea is . The structural features include:

- Indole Ring : A bicyclic structure that is known for its role in various biological processes.

- Pyridine Ring : Enhances the compound's pharmacological properties, including lipophilicity, which aids in cellular penetration.

The compound's synthesis typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methyl-2-aminopyridine under mild conditions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or dimethylformamide.

Anticancer Properties

Research indicates that 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea exhibits potential anticancer activity . The compound has been shown to interact with specific molecular targets involved in tumor growth and proliferation. Notably:

- Mechanism of Action : The compound likely acts as an inhibitor or modulator of signaling pathways involved in cancer progression. Its ability to engage in π–π stacking interactions and hydrogen bonding with proteins enhances its biological activity .

Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific enzymes or receptors, influencing their activity. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly used to characterize these interactions, determining binding affinities and kinetics .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of compounds related to 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(phenyl)urea | Lacks methyl substitution on the pyridine | Potential anti-cancer activity |

| 1-(methylindolyl)-3-(2-hydroxyphenyl)urea | Contains hydroxy group instead of methyl | Different solubility and reactivity |

| 1-(indolyl)-3-(cyclohexyl)urea | Cyclohexyl group instead of methylpyridine | Varying electronic properties |

This comparison highlights the unique aspects of 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, particularly its dual functionality from both indole and pyridine moieties, enhancing its therapeutic potential.

Case Studies and Research Findings

Recent studies have further elucidated the compound's biological activities:

- Antitumor Activity : In vitro assays showed that 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The IC50 values ranged from 5 μM to 15 μM depending on the cell line tested .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1H-indol-3-yl)-3-(3-methylpyridin-2-yl)urea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted indoles and pyridine derivatives. A common approach involves coupling 3-amino-1H-indole with 3-methylpyridin-2-yl isocyanate under anhydrous conditions (e.g., DCM, DMF) with catalysts like DIPEA. Yield optimization requires precise stoichiometry, controlled temperature (0–25°C), and inert atmosphere . For purification, column chromatography with gradients of ethyl acetate/hexane or methanol/DCM is recommended.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key for verifying substitution patterns. For example, the indole NH proton typically appears at δ ~10–12 ppm, while urea NH protons resonate at δ ~8–9 ppm. Aromatic protons in the pyridine ring appear as distinct doublets (J = 5–8 Hz) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks). Discrepancies in mass spectra may indicate byproducts from incomplete coupling or hydrolysis.

- IR : Urea carbonyl stretches (C=O) appear at ~1630–1690 cm⁻¹, while indole N-H stretches occur at ~3400–3420 cm⁻¹ .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : The compound’s limited aqueous solubility (due to aromatic/urea moieties) can be mitigated using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization. For cell-based assays, pre-formulate stock solutions in DMSO and dilute in assay buffer to avoid precipitation .

Advanced Research Questions

Q. What computational strategies are effective for predicting receptor binding interactions of this urea derivative?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) simulations can model interactions with targets like GPCRs or kinases. For example, FPR2 receptor binding studies for similar ureas used homology modeling based on PDB templates (e.g., 6MMV) and free-energy perturbation (FEP) calculations to assess chiral recognition . Validate predictions with SPR or radioligand binding assays.

Q. How can conflicting bioactivity data between enantiomers or analogs be systematically resolved?

- Methodological Answer :

- Chiral separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers. Test each for activity to identify stereospecific effects .

- SAR analysis : Compare analogs with substituent variations (e.g., methyl vs. trifluoromethyl groups on pyridine). For example, 3-trifluoromethyl analogs in related compounds showed enhanced potency due to hydrophobic interactions .

- Kinetic assays : Measure IC50 shifts under varying pH/temperature to rule out assay artifacts .

Q. What factorial design approaches optimize reaction conditions for scale-up synthesis?

- Methodological Answer : A 2^3 factorial design (factors: temperature, catalyst loading, solvent polarity) identifies critical variables. For example, increasing DIPEA from 1.2 to 2.0 eq. improved yields by 15% in similar urea syntheses. Response surface methodology (RSM) further refines optimal conditions .

Q. How does the compound’s stability under physiological conditions impact preclinical studies?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the urea moiety in acidic/alkaline buffers (pH <3 or >9) is a common degradation pathway. Stabilize formulations using lyophilization or enteric coatings for oral administration .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.